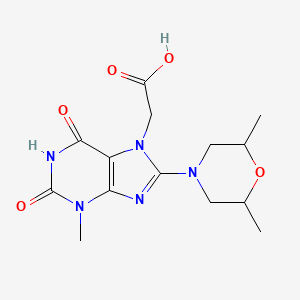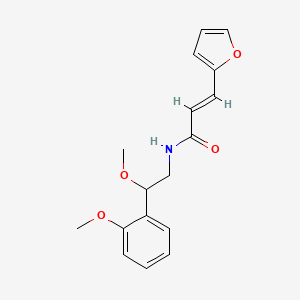
3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorophenyl and pyrazole derivatives involves intricate chemical reactions, aiming for high yields and structural specificity. For instance, compounds with similar frameworks have been synthesized through targeted chemical reactions, ensuring high purity and structural integrity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of analogous compounds has been characterized through techniques like X-ray diffraction, demonstrating specific geometrical conformations and intermolecular interactions. These studies highlight the planarity of certain molecular portions and the perpendicular orientation of fluorophenyl groups relative to the core structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical properties of similar compounds include reactivity towards nucleophilic substitution and ability to form stable crystalline structures. These properties are crucial for the compound's synthesis and potential applications in various chemical domains (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of related compounds have been thoroughly investigated. These studies are essential for understanding the material's behavior under different conditions and for applications in materials science (Sagar et al., 2017).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are integral to the compound's applications in synthesis and its potential as a precursor for more complex molecules. Investigations into related compounds have shed light on these aspects through detailed chemical analysis (Ryu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Isoform Inhibition
Cytochrome P450 enzymes are crucial for drug metabolism, and selective inhibitors help in understanding their role in drug-drug interactions. Compounds similar to the specified chemical, due to their structural diversity, are studied for their potential as selective inhibitors of P450 isoforms. This understanding aids in predicting potential drug interactions in a clinical setting (Khojasteh et al., 2011).
MAP Kinase Inhibition for Anti-inflammatory Applications
Compounds with a substituted imidazole scaffold, akin to the one described, are identified as selective inhibitors of the p38 MAP kinase, a target for inflammatory diseases. Such inhibitors offer a promising route for the development of new anti-inflammatory drugs by hindering cytokine release triggered by the kinase (Scior et al., 2011).
Chemotherapy and Antifungal Agents
Derivatives of pyrazole and pyridine are explored for their antifungal and chemotherapeutic applications. The structural features of these compounds enable them to target specific biological pathways, offering a path for the development of new treatments for diseases like cancer and fungal infections (Kaddouri et al., 2022).
Organic Synthesis and Catalysis
The versatility of compounds containing pyrazole, pyridine, and other heterocyclic moieties is well-documented in their use as intermediates in organic synthesis. These compounds facilitate the development of novel catalysts and synthetic pathways, contributing significantly to the field of synthetic chemistry (Petzold-Welcke et al., 2014).
Drug Development and Medicinal Chemistry
Compounds structurally related to the one are instrumental in drug development, particularly for their roles as enzyme inhibitors, receptor antagonists, or agents with specific biological activities. This includes their use in exploring treatments for conditions like hypertension, cancer, and neurodegenerative diseases (Asif, 2014).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-24-13-17(12-23-24)16-8-14(9-21-11-16)10-22-19(25)7-6-15-4-2-3-5-18(15)20/h2-5,8-9,11-13H,6-7,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXUMIHUJYHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


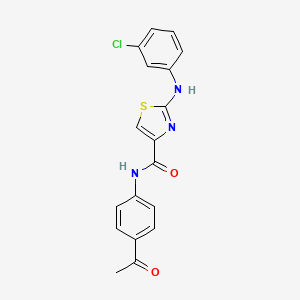
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

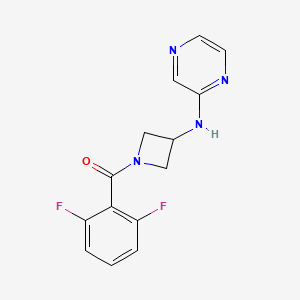
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
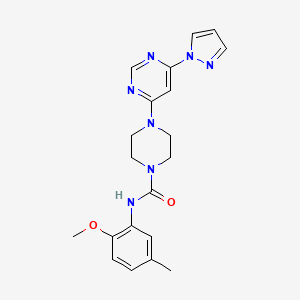
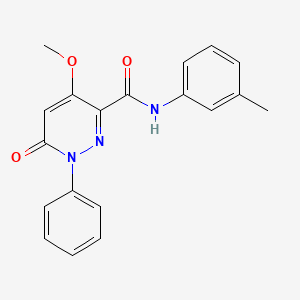
![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)
